molecular formula C22H19BrFNO B2513367 2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 312632-71-6

2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No.: B2513367
CAS No.: 312632-71-6
M. Wt: 412.302
InChI Key: UZUQXEOMOBKQLG-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a complex organic compound characterized by the presence of bromine, fluorine, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multi-step organic reactions. One common approach is to start with the appropriate brominated and fluorinated aromatic precursors. These are subjected to a series of reactions, including halogenation, cyclization, and reduction, under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-1-(2-chlorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one
  • 2-(4-bromophenyl)-1-(2-methylphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one

Uniqueness

2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity. The combination of these halogens with the indole structure provides distinct chemical properties that differentiate it from similar compounds.

Properties

IUPAC Name

2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrFNO/c1-22(2)12-20-16(21(26)13-22)11-19(14-7-9-15(23)10-8-14)25(20)18-6-4-3-5-17(18)24/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUQXEOMOBKQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(N2C3=CC=CC=C3F)C4=CC=C(C=C4)Br)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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